Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydriodide
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Overview
Description
Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydriodide is a chemical compound with the molecular formula C15H32N2S.HI and a molecular weight of 400.46 . It is also known by its systematic name, carbamimidothioic acid, N,N’-dimethyl-, dodecyl ester, monohydriodide . This compound is part of the pseudourea family, which is characterized by the presence of a thiourea group.
Preparation Methods
The synthesis of Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydriodide typically involves the reaction of dodecylamine with dimethylthiocarbamoyl chloride in the presence of a base, followed by the addition of hydroiodic acid to form the hydriodide salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: This compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Mechanism of Action
The mechanism of action of Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydriodide involves its interaction with biological molecules through the thiourea group. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydriodide can be compared with other similar compounds, such as:
Pseudourea, 1,3-dimethyl-2-tetradecyl-2-thio-, hydriodide: This compound has a similar structure but with a longer alkyl chain, which can affect its chemical properties and biological activity.
Pseudourea, 2-dodecyl-1,3-diethyl-2-thio-, monohydriodide:
The uniqueness of this compound lies in its specific alkyl chain length and substitution pattern, which can influence its solubility, reactivity, and biological activity.
Properties
CAS No. |
5395-98-2 |
---|---|
Molecular Formula |
C15H33IN2S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
dodecyl N,N'-dimethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C15H32N2S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16-2)17-3;/h4-14H2,1-3H3,(H,16,17);1H |
InChI Key |
UVZFSSUXLWWLSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC)NC.I |
Origin of Product |
United States |
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